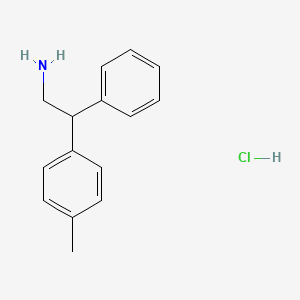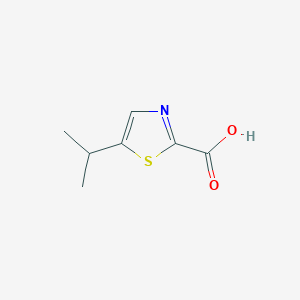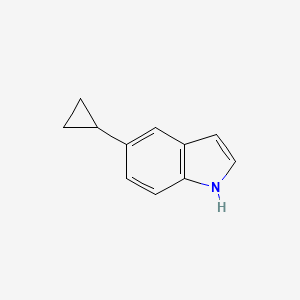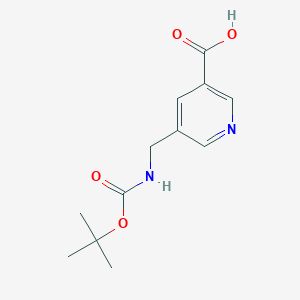
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride
Overview
Description
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride, also known as Methamphetamine hydrochloride or Meth, is a synthetic drug that belongs to the amphetamine class of drugs. It is a potent central nervous system stimulant, and its effects on the body have been the focus of scientific research for many years.
Mechanism of Action
Target of Action
Similar compounds such as phentolamine, a reversible, non-selective alpha-adrenergic blocker, are known to interact with alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in regulating vascular smooth muscle tone and pupil dilation .
Mode of Action
Compounds with similar structures, like phentolamine, are known to cause vasodilation of vascular smooth muscles by reversibly binding to alpha-1 and alpha-2 adrenergic receptors .
Biochemical Pathways
Similar compounds are known to stimulate the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Pharmacokinetics
Similar compounds like mephedrone demonstrate solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
Similar compounds are known to induce hallucinations and stimulate the mind .
Action Environment
Similar compounds like mephedrone are known to be stable and easy to purify, making them attractive for chemical transformations .
Advantages and Limitations for Lab Experiments
2-(4-Methylphenyl)-2-phenylethylamine hydrochlorideine hydrochloride has several advantages for use in lab experiments. It is a potent and reliable stimulant that can be used to investigate the effects of dopamine and norepinephrine on the central nervous system. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for neurotoxicity and other adverse effects.
Future Directions
There are several future directions for research on 2-(4-Methylphenyl)-2-phenylethylamine hydrochlorideine hydrochloride. One area of interest is the development of new treatments for addiction and other disorders that involve dysregulation of dopamine and norepinephrine. Another area of interest is the investigation of the long-term effects of 2-(4-Methylphenyl)-2-phenylethylamine hydrochlorideine hydrochloride on the brain and the body, including its potential for neurotoxicity and other adverse effects. Finally, there is a need for further research on the synthesis and purification of 2-(4-Methylphenyl)-2-phenylethylamine hydrochlorideine hydrochloride, as well as its potential as a diagnostic tool for certain medical conditions.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-2-phenylethylamine hydrochlorideine hydrochloride is a synthetic drug that has been the subject of extensive scientific research. Its effects on the central nervous system have been investigated in animal and human studies, and it has potential therapeutic uses in the treatment of ADHD and obesity. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for neurotoxicity and other adverse effects. Future research on 2-(4-Methylphenyl)-2-phenylethylamine hydrochlorideine hydrochloride should focus on developing new treatments for addiction and other disorders, investigating its long-term effects on the brain and the body, and improving its synthesis and purification methods.
Scientific Research Applications
2-(4-Methylphenyl)-2-phenylethylamine hydrochlorideine hydrochloride has been the subject of extensive scientific research, particularly in the fields of pharmacology, neuroscience, and psychiatry. It has been used in animal studies to investigate its effects on the central nervous system, including its ability to increase dopamine and norepinephrine levels in the brain. It has also been used in human studies to investigate its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
properties
IUPAC Name |
2-(4-methylphenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOULOMMJVBLJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590016 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
6582-22-5 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1603279.png)

![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)
